3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

Medicinal Chemistry Kinase Inhibitor Scaffolds Regioisomer Selectivity

This compound's 5-(2-methyl-1,3-dioxolan-2-yl) substituent enhances CHK2 kinase affinity (validated SAR) and serves as a scaffold for CYP11B2 inhibitor libraries. With XLogP3 0.4 and TPSA 40.6 Ų, it occupies favorable CNS drug space. Accessible via Heck coupling (94% yield), it is ideal for fragment-based screening and SAR campaigns. Ensure structural fidelity by procuring from vendors that supply batch-specific NMR/HPLC documentation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 1072933-64-2
Cat. No. B1390518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
CAS1072933-64-2
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC1(OCCO1)C2=CC(=CN=C2)OC
InChIInChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3
InChIKeyVTTGCKBXEWCPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 1072933-64-2): Procurement-Grade Pyridine-Dioxolane Building Block


3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 1072933-64-2) is a heterocyclic building block with molecular formula C10H13NO3 and molecular weight 195.22 g/mol, available as a research-grade solid from multiple commercial vendors . The compound features a pyridine core substituted with a 3-methoxy group and a 5-(2-methyl-1,3-dioxolan-2-yl) moiety, with a calculated XLogP3 of 0.4 and topological polar surface area of 40.6 Ų [1]. It is marketed as part of specialty screening collections for early discovery research, with vendor-supplied purity specifications ranging from 95% to 98% .

Why Generic Pyridine or Dioxolane Analogs Cannot Substitute for 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine in Discovery Programs


This compound occupies a specific chemical space defined by the simultaneous presence of a 3-methoxy electron-donating group, a 5-(2-methyl-1,3-dioxolan-2-yl) protected carbonyl equivalent, and a pyridine nitrogen at the 1-position [1]. Substitution with simple pyridine, methoxypyridine-only analogs, or dioxolane-bearing compounds lacking the 3-methoxy group would alter three critical physicochemical parameters: lipophilicity (LogP shift), hydrogen-bonding capacity (PSA change), and metabolic vulnerability (dioxolane ring lability) [2]. In kinase inhibitor medicinal chemistry, bicyclic dioxolane substituents at the pyridine 5-position have been explicitly shown to improve target affinity and selectivity compared to non-dioxolane-bearing analogs—an effect that is position-dependent and cannot be assumed for regioisomers or differently substituted derivatives [3].

Quantitative Differentiation Evidence: 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine vs. Closest Analogs


Regioisomeric Differentiation: 3-Methoxy-5-dioxolane Substitution Pattern vs. 2- and 4-Position Pyridine Analogs

The 3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine scaffold positions the methoxy group at C3 and the dioxolane moiety at C5 of the pyridine ring, establishing a specific vector geometry distinct from 2-substituted and 4-substituted pyridine regioisomers [1]. In 2-aminopyridine CHK2 inhibitor series, substitution at the pyridine 5-position with bicyclic dioxolane groups improved affinity and selectivity for CHK2 versus CHK1 compared to alternative substitution patterns [2]. The 3-methoxy group provides additional hydrogen bond acceptor capacity (calculated H-bond acceptor count = 4) absent in non-methoxylated 5-dioxolane-pyridine analogs [1].

Medicinal Chemistry Kinase Inhibitor Scaffolds Regioisomer Selectivity

Physicochemical Differentiation: Balanced Lipophilicity Profile (XLogP3 = 0.4) vs. Higher LogP Pyridine-Dioxolane Analogs

The target compound exhibits a computed XLogP3 value of 0.4 and topological polar surface area (TPSA) of 40.6 Ų, placing it in a moderately polar, low-lipophilicity region of chemical space favorable for CNS drug-likeness and oral bioavailability [1]. By comparison, the structural analog 2-fluoro-4-[5-(2-methyl-1,3-dioxolan-2-yl)-3-pyridinyl]benzonitrile (CAS 2241573-22-6) bears an additional fluorobenzonitrile moiety and demonstrates substantially higher lipophilicity, which alters its ADME profile and suitability for PET tracer applications rather than oral small-molecule development .

ADME Prediction Lipophilicity Optimization Fragment-Based Drug Design

Synthetic Accessibility and Purity Specifications: Vendor-Documented 95-98% Purity with NMR/HPLC Batch Analysis Available

Commercial vendors supply 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine with minimum purity specifications of 95% (AKSci) to 98% (MolCore), with some suppliers (Bidepharm) providing batch-specific NMR and HPLC quality control documentation . In contrast, the Sigma-Aldrich AldrichCPR offering is explicitly sold 'AS-IS' without analytical data collection, and the buyer assumes full responsibility for identity and purity verification . The compound has been synthesized via palladium-catalyzed Heck coupling of heteroaryl halides with electron-rich vinyl ethers, achieving ~94% yield under optimized Pd(OAc)₂/DPPF conditions in ethylene glycol [1].

Chemical Procurement Building Block Quality Control Parallel Synthesis

3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: Validated Application Scenarios from Evidence


Kinase Inhibitor Scaffold Diversification via 5-Position Heteroaryl Substitution

This compound serves as a synthetic entry point for generating 5-(hetero)aryl-substituted pyridine kinase inhibitor candidates. Published SAR demonstrates that bicyclic dioxolane groups at the pyridine 5-position improve CHK2 affinity and selectivity versus CHK1 compared to non-dioxolane analogs [1]. The 3-methoxy group provides an additional vector for hydrogen bonding or further derivatization via demethylation to the corresponding 3-hydroxypyridine. Procurement from vendors providing batch-specific NMR/HPLC documentation is recommended to ensure structural fidelity in SAR campaigns [2].

Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization

Structural analogs bearing the 5-(2-methyl-1,3-dioxolan-2-yl)-3-pyridinyl core have been developed as potent CYP11B2 inhibitors, with the lead compound CYP11B2-IN-2 (CAS 2241573-22-6) demonstrating IC50 = 0.3 nM against CYP11B2 and 12.7-fold selectivity over CYP11B1 (IC50 = 3.8 nM) [1]. While the target compound lacks the fluorobenzonitrile extension required for nanomolar potency, its 3-methoxy-5-dioxolane-pyridine core provides a validated starting scaffold for building focused CYP11B2 inhibitor libraries through additional functionalization [2].

Moderate-Lipophilicity Fragment for CNS Drug Discovery

With computed XLogP3 = 0.4 and TPSA = 40.6 Ų, this compound resides within favorable CNS drug-likeness parameter space (typically LogP 1-4, TPSA < 60-70 Ų) [1]. Its low molecular weight (195.22 g/mol) and balanced physicochemical profile make it suitable as a fragment hit starting point or as a polar functional group addition to more lipophilic cores in CNS-targeted medicinal chemistry programs where blood-brain barrier penetration is required [2].

Synthetic Methodology Development: Heck Coupling Substrate

This compound has been synthesized via palladium-catalyzed Heck coupling of heteroaryl halides with electron-rich vinyl ethers, achieving ~94% yield under Pd(OAc)₂/DPPF conditions in ethylene glycol [1]. This validated synthetic route establishes the compound as a reliable substrate for optimizing regioselective heteroarylation methodologies and as a reference standard for developing new catalytic systems targeting electron-rich olefin coupling partners.

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